methyl ((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamate
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Overview
Description
Methyl ((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamate is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a tetrahydrothiopyran ring, a piperidine ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl ((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamate typically involves multi-step organic reactions One common approach is to start with the preparation of the tetrahydrothiopyran ring, followed by the formation of the piperidine ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient synthesis of the target compound.
Chemical Reactions Analysis
Types of Reactions
Methyl ((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl ((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl ((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(tetrahydro-2H-thiopyran-4-yl)piperidine-4-carboxylate
- 2-Methyl-1-(tetrahydro-2H-thiopyran-4-yl)piperazine
- N-Methyl-1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine
Uniqueness
Methyl ((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl N-[[1-(thian-4-yl)piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2S/c1-17-13(16)14-10-11-2-6-15(7-3-11)12-4-8-18-9-5-12/h11-12H,2-10H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMICMDIEIDJUTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1CCN(CC1)C2CCSCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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